Enterococcus faecalis Biofilm Inhibition: 3-Fluoro Isomer Shows Quantified Activity (IC50 6.27 μM) Distinct from the 4-Fluoro Isomer's Target Profile
The 3-fluorophenyl isomer (CAS 590419-77-5) inhibited Enterococcus faecalis biofilm formation with an IC50 of 6,270 nM (6.27 μM) after 20 hours of exposure, as measured by crystal violet staining [1]. In contrast, the 4-fluorophenyl isomer (CAS 350474-66-7) has been profiled primarily as an inhibitor of human monoamine oxidase B (hMAO-B; IC50 = 0.031 μM, Ki = 0.010 μM) and as a photosystem II inhibitor, but no anti-biofilm IC50 data against E. faecalis were reported for the 4-fluoro isomer in the same assay [2]. This functional divergence illustrates that the meta-fluorine position directs the chalcone scaffold toward a different biological target space.
| Evidence Dimension | Inhibition of E. faecalis biofilm formation (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.27 μM (6,270 nM) |
| Comparator Or Baseline | (E)-1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one (CAS 350474-66-7): no E. faecalis biofilm IC50 reported; primary activity is hMAO-B inhibition (IC50 = 0.031 μM) |
| Quantified Difference | Target compound shows measurable anti-biofilm activity; comparator exhibits nanomolar enzyme inhibition instead |
| Conditions | E. faecalis biofilm formation assay, 20 h incubation, crystal violet staining readout |
Why This Matters
For researchers screening chalcone libraries for anti-biofilm activity against Gram-positive pathogens, only the 3-fluoro isomer provides validated IC50 data in this indication, preventing wasted effort on the 4-fluoro isomer which has a different target profile.
- [1] BindingDB Entry BDBM50497189 (ChEMBL3115989). IC50: 6,270 nM against Enterococcus faecalis biofilm formation; crystal violet staining, 20 h. View Source
- [2] Sales, M. C. M., et al. (2024). Synthesis and Evaluation of New Phytotoxic Fluorinated Chalcones as Photosystem II and Seedling Growth Inhibitors. J. Agric. Food Chem., 72(15), 8372–8384. View Source
